

applications of vanadic acid in materials science

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Compound of Interest

Compound Name: Vanadic acid

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Vanadic acid, and more commonly its anhydride, vanadium pentoxide (V_2O_5), are versatile compounds with significant applications in materials science. Their utility stems from the multiple oxidation states of vanadium, which impart excellent catalytic and electrochemical properties.^[1] This has led to their widespread use in industrial catalysis, advanced energy storage systems, and chemical sensing devices.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of **vanadic acid**-derived materials.

Application in Catalysis

Vanadium oxides are crucial catalysts in several large-scale industrial processes, most notably in the production of sulfuric acid and in the selective catalytic reduction (SCR) of nitrogen oxides (NO_x) from exhaust gases. The catalytic activity of V_2O_5 is attributed to its ability to act as an oxidizing agent and its capacity to undergo reversible redox reactions.^[2]

Sulfuric Acid Production

In the contact process for manufacturing sulfuric acid, V_2O_5 catalyzes the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a critical step in the overall process.^[2] The catalyst typically consists of V_2O_5 supported on a high-surface-area material like silica (diatomaceous earth), often promoted with alkali metal sulfates.

Selective Catalytic Reduction (SCR) of NO_x

V₂O₅-based catalysts are the industry standard for reducing NO_x emissions from stationary sources like power plants and from diesel engines. In this application, the catalyst, typically a composite of V₂O₅ and tungsten oxide (WO₃) on a titanium dioxide (TiO₂) support, facilitates the reaction of NO_x with ammonia (NH₃) to produce harmless nitrogen (N₂) and water.[3]

Data Presentation: Performance of Vanadium-Based Catalysts

Catalyst Composition	Application	Key Performance Metrics	Operating Conditions	Reference(s)
5.0-8.5% V ₂ O ₅ , K ₂ O, Na ₂ O, Cs ₂ O, P ₂ O ₅ on Diatomite	Sulfuric Acid Production	High SO ₂ conversion rate at low temperatures.	Suitable for the first and second conversion stages in a double- conversion double- absorption process.	[4]
6.0-8.0% V ₂ O ₅ , 10-25% K ₂ SO ₄ , 2.0-10.0% Na ₂ SO ₄ on Diatomaceous Earth	Sulfuric Acid Production	Achieves industrial standards for activity, stability, and strength.	Standard industrial conditions for sulfuric acid production.	[5]
V ₂ O ₅ /SiO ₂	Sulfuric Acid Production	High catalytic activity for SO ₂ oxidation.	380-420 °C, 0.108 MPa, Feed gas: 10 wt.% SO ₂ , 18.9 wt.% O ₂ , 71.1 wt.% N ₂ .	
2 wt.% V ₂ O ₅ - 10 wt.% WO ₃ /TiO ₂ (Ammonium Ion Enhanced)	SCR of NO _x	NO _x removal efficiency of ~60% at 200 °C, and >90% in the 250-420 °C range.	GHSV = 30,000 h ⁻¹ , [NO] = [NH ₃] = 500 ppm, [O ₂] = 3%, N ₂ balance.	[3]

V_2O_5 - WO_3 / TiO_2	SCR of NO_x	High NO_x removal performance.	Typically operates in a temperature range of 300–400 °C.	[3]
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Experimental Protocols

Protocol 1: Preparation of V_2O_5 / SiO_2 Catalyst for Sulfuric Acid Production

This protocol describes the preparation of a V_2O_5 catalyst supported on diatomaceous earth.

Materials:

- Sodium silicate
- Potassium hydroxide (KOH) solution (56%)
- Vanadium pentoxide (V_2O_5)
- Sulfuric acid (H_2SO_4) (37%)
- Diatomaceous earth

Procedure:

- Drop-wise add 29.05 g of sodium silicate to 20.75 g of a 56% KOH solution with rigorous mixing to achieve a homogeneous phase.
- Add 6.75 g of V_2O_5 to the solution and continue rigorous mixing for 3 hours.
- Filter the resulting solution.
- Add 56 mL of 37% sulfuric acid to the filtrate.
- To this solution, add 112.07 g of diatomaceous earth and mix thoroughly.
- Shape the resulting paste into desired catalyst forms (e.g., pellets or extrudates).

- Dry the shaped catalyst.
- Calcine the dried catalyst to obtain the final product.

Protocol 2: Preparation of V_2O_5 - WO_3 / TiO_2 Catalyst for SCR^[3]

This protocol details the synthesis of a V_2O_5 - WO_3 / TiO_2 catalyst using the impregnation method.

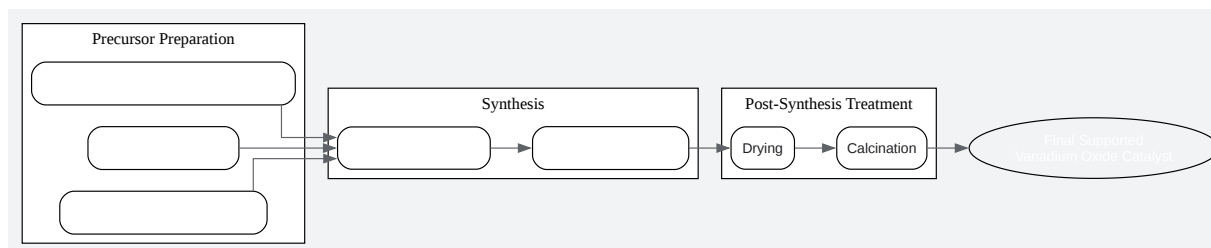
Materials:

- Titanium dioxide (TiO_2) powder (e.g., NT-01)
- Ammonium metavanadate (NH_4VO_3)
- Ammonium metatungstate hydrate ($(NH_4)_6H_{12}W_{12}O_{40} \cdot xH_2O$)
- Deionized water
- Oxalic acid

Procedure:

- Prepare a solution by dissolving 0.256 g of NH_4VO_3 and 1.062 g of ammonium metatungstate in deionized water with oxalic acid.
- Impregnate 8.800 g of TiO_2 powder with the prepared solution.
- Dry the impregnated material overnight.
- Calcine the dried powder at a specified temperature (e.g., 550 °C) for several hours to yield the final 2 wt.% V_2O_5 - 10 wt.% WO_3 / TiO_2 catalyst.

Visualization of Catalyst Preparation Workflow



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Caption: General workflow for supported vanadium oxide catalyst preparation.

Application in Energy Storage

Vanadium-based materials, particularly V_2O_5 , are promising candidates for electrode materials in rechargeable batteries due to their layered structure, which facilitates the intercalation and deintercalation of ions, and their multiple oxidation states that enable high theoretical capacities.[1][6] They are extensively studied as cathode materials for lithium-ion batteries (LIBs), sodium-ion batteries (SIBs), and other multivalent-ion batteries.[7][8]

The primary challenges for V_2O_5 cathodes are their relatively low electronic conductivity and structural changes during cycling, which can lead to capacity fading.[6] Research efforts focus on nanostructuring, such as creating hollow spheres or nanofibers, and forming composites to enhance performance.[6][9]

Data Presentation: Electrochemical Performance of V_2O_5 -Based Cathodes

V ₂ O ₅ -Based Material	Battery Type	Specific Capacity	Current Density / C-rate	Cycling Stability	Reference(s)
Hollow V ₂ O ₅ Microspheres	Li-ion	273 mAh·g ⁻¹	0.2 C	Good cycling stability	[6]
Hollow V ₂ O ₅ Microspheres	Li-ion	196.4 mAh·g ⁻¹	50 mA·g ⁻¹	Stable performance	[9]
Layered V ₂ O ₅	Na-ion	208.1 mAh·g ⁻¹ (1st discharge)	0.1 C	61.2% capacity retention after 40 cycles	[7]
γ'-V ₂ O ₅ Thin Film	Na-ion	152 mAh·g ⁻¹ (initial)	0.1 C	80% capacity retention after 80 cycles at 1 C	[10]
NH ₄ -V ₂ O ₅	Zn-ion	310.8 mAh·g ⁻¹	100 mA·g ⁻¹	Superior cycling stability	[11]
Amorphous V ₂ O ₅ /Graphene	Zn-ion	447 mAh·g ⁻¹	0.3 A·g ⁻¹	Excellent cycle life (20,000 cycles at 30 A·g ⁻¹)	[8]

Experimental Protocols

Protocol 3: Synthesis of Hollow V₂O₅ Microspheres for Li-ion Battery Cathodes[6]

This protocol describes a solvothermal method followed by thermal annealing to produce hollow V₂O₅ microspheres.

Materials:

- Ammonium metavanadate (NH₄VO₃)

- Pluronic P123 (poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol))
- Ethanol
- Deionized water

Procedure:

- Precursor Solution: Dissolve NH_4VO_3 and P123 surfactant in a mixture of ethanol and deionized water.
- Solvothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 180 °C) for a designated time (e.g., 24 hours).
- Product Collection: After the autoclave cools down to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and then dry it in an oven (e.g., at 60 °C).
- Thermal Annealing: Calcine the dried powder in air at a high temperature (e.g., 350 °C) for a few hours to obtain the final hollow V_2O_5 microspheres.

Protocol 4: Coin Cell Fabrication for Electrochemical Testing[9]

This protocol outlines the assembly of a CR2032 coin cell to evaluate the electrochemical performance of the synthesized V_2O_5 material.

Materials:

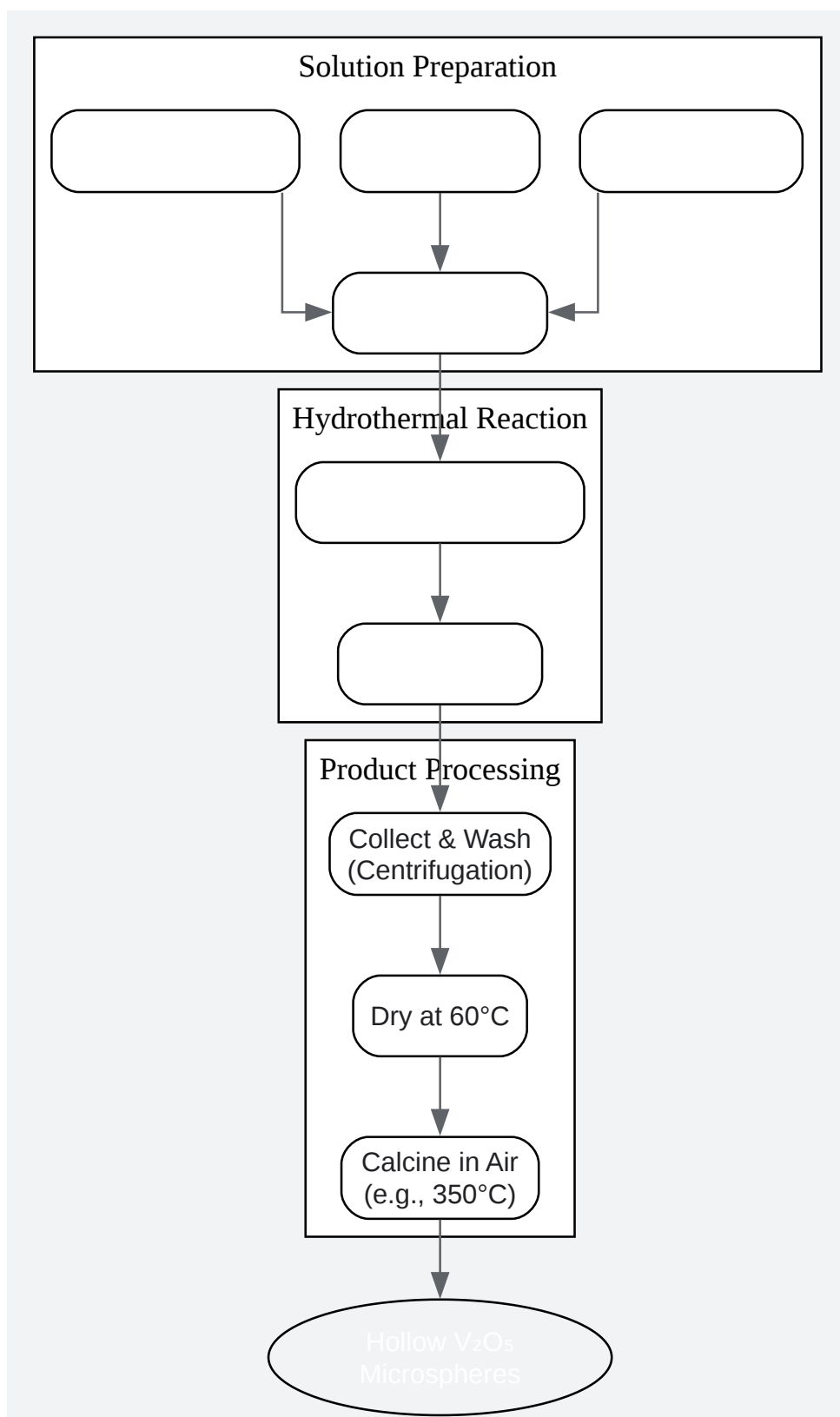
- Synthesized V_2O_5 hollow microspheres (active material)
- Super P carbon (conductive agent)
- Polyvinylidene fluoride (PVDF) binder
- N-Methyl-2-pyrrolidone (NMP) solvent
- Aluminum foil (current collector)

- Lithium metal foil (counter and reference electrode)
- Celgard polypropylene separator
- Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and propylene carbonate (PC))
- CR2032 coin cell components (casings, spacers, springs)

Procedure:

- **Slurry Preparation:** Mix the active material (V₂O₅), Super P carbon, and PVDF binder in a weight ratio of 7:2:1 in NMP to form a homogeneous slurry.
- **Electrode Casting:** Coat the slurry onto an aluminum foil current collector using a doctor blade and dry it in a vacuum oven (e.g., at 120 °C) for 12 hours.
- **Electrode Punching:** Punch the coated foil into circular electrodes of a specific diameter (e.g., 12 mm).
- **Cell Assembly:** Assemble a CR2032 coin cell in an argon-filled glovebox in the following sequence: positive electrode casing, V₂O₅ cathode, separator soaked in electrolyte, lithium foil anode, spacer disk, spring, and negative electrode casing.
- **Crimping:** Crimp the assembled cell to ensure it is properly sealed.
- **Testing:** Perform galvanostatic charge-discharge cycling and other electrochemical measurements on the assembled coin cell using a battery testing system.

Visualization of V₂O₅ Hollow Sphere Synthesis



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Caption: Workflow for the synthesis of hollow V_2O_5 microspheres.

Application in Sensors

Vanadium oxide nanostructures are excellent materials for fabricating chemical sensors, particularly for detecting gases like nitrogen dioxide (NO₂), ammonia (NH₃), and various volatile organic compounds (VOCs).^{[12][13]} The sensing mechanism is based on the change in electrical resistance of the V₂O₅ material upon adsorption of gas molecules on its surface.^[13] The high surface-to-volume ratio of nanostructured V₂O₅, such as nanorods and thin films, enhances its sensitivity and response time.^[12]

Data Presentation: Performance of V₂O₅-Based Gas Sensors

V ₂ O ₅ -Based Material	Target Gas	Performance Metrics	Operating Temperature	Reference(s)
V ₂ O ₅ Thin Film (559 nm thick)	100 ppm NO ₂	Response: 41%	200 °C	^[12]
V ₂ O ₅ Nanorods (30 mM precursor)	100 ppm NO ₂	Response: 24.2%, Response/Recovery Time: 13s / 140s	200 °C	^[12]
V ₂ O ₅ Hollow Spheres	Trimethylamine (TMA)	Response (Ra/Rg): 9.7	370 °C	^[12]
V ₂ O ₅ :Ag Nanoparticles (Thin Film)	NO ₂ and NH ₃	Superior sensitivity compared to bulk pellets.	Room Temperature	^[14]
V ₂ O ₅ /MWCNTs Composite	100 ppm NH ₃	Response: 20%, Response Time: 8s	150 °C	^[15]
VO ₂ Nanorods	10 ppm Formaldehyde	Response Magnitude: 6%	Room Temperature	^[16]

Experimental Protocols

Protocol 5: Fabrication of a V_2O_5 Thin Film Gas Sensor by Vacuum Thermal Evaporation^[14]

This protocol describes the fabrication of a V_2O_5 :Ag nanoparticle thin film sensor.

Materials:

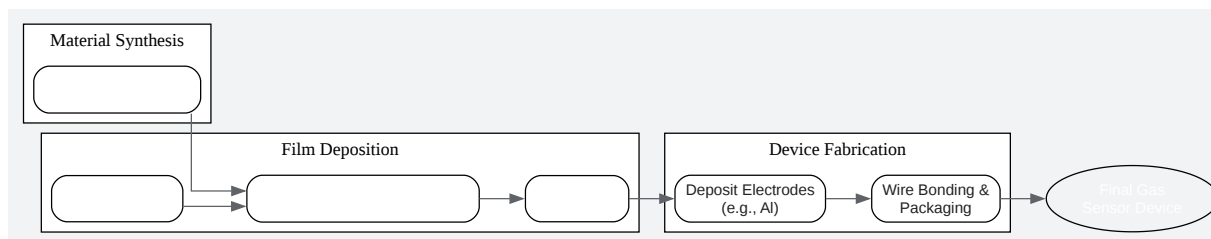
- V_2O_5 :Ag nanoparticles
- Glass substrates
- Aluminum (Al) for contacts
- Vacuum thermal evaporation system
- Mask for electrode deposition

Procedure:

- **Substrate Cleaning:** Thoroughly clean the glass substrates. A glow-discharge step can be performed in the vacuum chamber to ensure cleanliness.
- **Thin Film Deposition:** Place the V_2O_5 :Ag nanoparticle source material in the evaporation boat of the vacuum thermal evaporation system. Deposit a thin film of the material onto the cleaned glass substrates under high vacuum.
- **Annealing (Optional):** Anneal the deposited films at various temperatures (e.g., 100-500 °C) to improve crystallinity and sensor performance.
- **Electrode Deposition:** Deposit aluminum grid contacts onto the surface of the V_2O_5 :Ag film through a shadow mask using the same vacuum evaporation technique. These contacts will serve as the electrodes for measuring resistance changes.
- **Wire Bonding:** Attach fine copper wires to the aluminum contacts using silver paste to create connections for the measurement circuit.

- **Sensor Testing:** Place the fabricated sensor in a test chamber, apply a voltage, and monitor the change in resistance as different concentrations of the target gas are introduced.

Visualization of Gas Sensor Fabrication Workflow



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Caption: General workflow for fabricating a V₂O₅-based gas sensor.

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